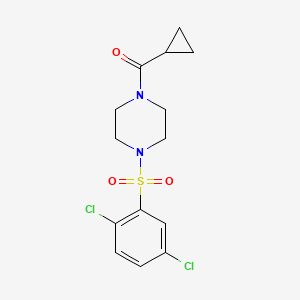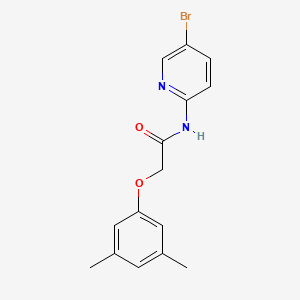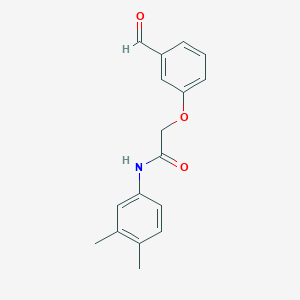
1-Cyclohexyl-3-quinolin-8-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-quinolin-8-ylurea is a compound that incorporates both a cyclohexyl group and a quinolin-8-yl group attached to a urea moiety
作用机制
Target of Action
A structurally similar compound, n-cyclohexyl-n’-decylurea, has been shown to interact with the bifunctional epoxide hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of epoxide-containing compounds.
Mode of Action
Quinoline derivatives have been known to exhibit anticancer activities through various mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds have been associated with a variety of biochemical pathways, particularly those involved in cancer biology .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been reported to exhibit significant anticancer activities .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-quinolin-8-ylurea typically involves the reaction of quinolin-8-ylamine with cyclohexyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1-Cyclohexyl-3-quinolin-8-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolin-8-ylurea derivatives with oxidized cyclohexyl groups.
Reduction: Formation of reduced derivatives with modified cyclohexyl groups.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学研究应用
1-Cyclohexyl-3-quinolin-8-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
1-Cyclohexyl-3-quinolin-8-ylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-Cyclohexyl-3-quinolin-8-ylcarbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-Cyclohexyl-3-quinolin-8-ylamide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
1-Cyclohexyl-3-quinolin-8-ylurea is unique due to its specific combination of a cyclohexyl group and a quinolin-8-yl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
1-cyclohexyl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4-7,10-11,13H,1-3,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQXWOUCAUCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-[(3,4-difluorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine](/img/structure/B5695160.png)
![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)


![3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)

![N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5695229.png)
